molecular formula C12H14N2S2 B12575777 Methyl (2-(1H-indol-3-yl)ethyl)carbamodithioate CAS No. 202121-24-2

Methyl (2-(1H-indol-3-yl)ethyl)carbamodithioate

Cat. No.: B12575777
CAS No.: 202121-24-2
M. Wt: 250.4 g/mol
InChI Key: YGCLBCUJWRJRPH-UHFFFAOYSA-N
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Description

Methyl (2-(1H-indol-3-yl)ethyl)carbamodithioate is a chemical hybrid incorporating a tryptamine moiety linked to a dithiocarbamate functional group. This combination creates a versatile scaffold for medicinal chemistry and pharmacological research. The structure-activity relationship is crucial in designing bioactive compounds, and the rational design of this hybrid integrates pharmacophoric elements from multiple active molecules to improve therapeutic efficacy and multi-target activity . Dithiocarbamate derivatives have emerged as significant therapeutic agents, demonstrating a broad spectrum of biological activities. The dithiocarbamate group itself forms the core structure of drugs like Disulfiram, used in chronic alcoholism and investigated for its anticancer potential . Furthermore, dithiocarbamates linked to various pharmacophores have shown cytotoxic activity against numerous human cancer cell lines . The incorporation of a dithiocarbamate moiety is also known to provide central nervous system (CNS) activity, particularly through inhibitory effects on enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B) . The tryptamine component of the molecule is an indole-based monoamine alkaloid that functions similarly to a neurotransmitter . Tryptamine and its derivatives exhibit a wide range of pharmacological activities, including antitumor, antifungal, antibacterial, antioxidant, and anti-inflammatory effects . They are also investigated for treating neurological and psychiatric conditions such as Alzheimer's disease . The presence of the indole ring, a key pharmacophore involved in receptor-ligand interactions, enhances the compound's relevance in probing biological processes . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

202121-24-2

Molecular Formula

C12H14N2S2

Molecular Weight

250.4 g/mol

IUPAC Name

methyl N-[2-(1H-indol-3-yl)ethyl]carbamodithioate

InChI

InChI=1S/C12H14N2S2/c1-16-12(15)13-7-6-9-8-14-11-5-3-2-4-10(9)11/h2-5,8,14H,6-7H2,1H3,(H,13,15)

InChI Key

YGCLBCUJWRJRPH-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)NCCC1=CNC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl (2-(1H-indol-3-yl)ethyl)carbamodithioate

General Synthetic Strategy

The synthesis of this compound typically involves the formation of the carbamodithioate moiety on a 2-(1H-indol-3-yl)ethyl precursor. The key steps include:

  • Preparation or procurement of 2-(1H-indol-3-yl)ethylamine or related indole derivatives.
  • Introduction of the carbamodithioate group via reaction with appropriate sulfur-containing reagents.
  • Methylation of the carbamodithioate intermediate to yield the methyl ester derivative.

Detailed Synthetic Route from Literature

While direct synthetic procedures for this exact compound are limited in open literature, related synthetic methodologies for indole carbamodithioates and similar derivatives provide a reliable framework.

Step 1: Preparation of 2-(1H-indol-3-yl)ethylamine
  • This intermediate is commonly synthesized by reduction or functional group transformation of indole-3-acetic acid derivatives or by direct substitution on the indole ring.
Step 2: Formation of Carbamodithioate Intermediate
  • The 2-(1H-indol-3-yl)ethylamine is reacted with carbon disulfide (CS2) in the presence of a base (e.g., potassium hydroxide or sodium hydride) to form the dithiocarbamate salt intermediate.
  • This reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Step 3: Methylation to Form Methyl Carbamodithioate
  • The dithiocarbamate salt is then methylated using methyl iodide or dimethyl sulfate to yield the methyl carbamodithioate ester.
  • The methylation step is usually performed under inert atmosphere (nitrogen or argon) to prevent oxidation, at low to moderate temperatures.

Representative Experimental Procedure (Adapted from Related Indole Derivatives)

Step Reagents & Conditions Description Yield & Notes
1 2-(1H-indol-3-yl)ethylamine, CS2, KOH, DMF, RT, 2-4 h Formation of dithiocarbamate salt Monitored by TLC; intermediate isolated or used in situ
2 Methyl iodide, inert atmosphere, RT to 40°C, 2 h Methylation of dithiocarbamate salt Purification by silica gel chromatography; yields typically 60-80%

Purification and Characterization

  • The crude product is purified by column chromatography using silica gel with eluents such as ethyl acetate/hexane mixtures.
  • Characterization is performed by spectroscopic methods including NMR (1H, 13C), FT-IR, and mass spectrometry to confirm the structure and purity.

Analytical Data and Research Findings

Spectroscopic Characterization

Technique Key Observations
1H NMR Signals corresponding to indole protons, ethyl linker, and methyl group on carbamodithioate
13C NMR Characteristic carbons of indole ring, ethyl chain, and thiocarbonyl carbons
FT-IR Bands for N-H stretching (~3400 cm⁻¹), C=S stretching (~1050-1200 cm⁻¹), and C-N stretching
Mass Spectrometry Molecular ion peak at m/z 250 consistent with molecular weight

Reaction Monitoring and Yield Optimization

  • Thin-layer chromatography (TLC) is used to monitor reaction progress.
  • Reaction times and temperatures are optimized to maximize yield and minimize side products.
  • Use of anhydrous conditions and inert atmosphere improves product stability and yield.

Summary Table of Preparation Parameters

Parameter Typical Conditions Comments
Starting Material 2-(1H-indol-3-yl)ethylamine Commercially available or synthesized
Base KOH or NaH Facilitates dithiocarbamate formation
Solvent DMF or DMSO Polar aprotic solvents preferred
Sulfur Source Carbon disulfide (CS2) Reacts with amine to form dithiocarbamate
Methylating Agent Methyl iodide or dimethyl sulfate Methylates sulfur atoms
Temperature Room temperature to 40°C Mild conditions to avoid decomposition
Reaction Time 2-4 hours per step Monitored by TLC
Purification Silica gel chromatography Eluent: ethyl acetate/hexane mixtures
Yield 60-80% overall Dependent on reaction scale and conditions

Chemical Reactions Analysis

Types of Reactions

Methyl (2-(1H-indol-3-yl)ethyl)carbamodithioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:
Methyl (2-(1H-indol-3-yl)ethyl)carbamodithioate belongs to the class of dithiocarbamates, which have shown promising anticancer properties. Research indicates that dithiocarbamate derivatives can inhibit the activity of catalase, an enzyme that protects cancer cells from oxidative stress. This inhibition leads to increased apoptosis in cancer cells. For instance, studies have demonstrated that certain dithiocarbamate complexes exhibit enhanced cytotoxicity against various cancer cell lines, including breast and prostate cancer cells .

2. Inhibition of Enzymes:
The compound also shows potential as an enzyme inhibitor. Dithiocarbamates have been reported to inhibit carbonic anhydrase, which is implicated in several diseases, including tuberculosis. This inhibition can lead to therapeutic effects against these conditions . The specific mechanism involves the binding of the dithiocarbamate moiety to the enzyme's active site, thereby blocking its function.

Agricultural Applications

1. Pesticidal Properties:
this compound can be utilized as a pesticide. Dithiocarbamates are known for their effectiveness as fungicides and herbicides. They work by disrupting cellular processes in pests and pathogens, leading to their death or inability to reproduce . The compound's ability to form stable complexes with metal ions enhances its efficacy as a protective agent for crops.

2. Plant Growth Regulation:
Recent studies suggest that dithiocarbamate compounds may also act as plant growth regulators. They can influence various physiological processes in plants, promoting growth and resistance to environmental stressors . This application is particularly valuable in sustainable agriculture practices.

Material Science Applications

1. Coordination Chemistry:
this compound serves as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals opens avenues for developing new materials with tailored properties for electronics and catalysis . The chelating nature of dithiocarbamates allows for the synthesis of metal-organic frameworks that can be used in gas storage and separation technologies.

Case Studies

Study Focus Findings
Harshita et al. (2020) Cytotoxicity of dithiocarbamate derivativesDemonstrated significant anticancer activity of synthesized derivatives against ovarian cancer cell lines with IC50 values ranging from 1.88 µM to 20.91 µM.
ResearchGate Publication (2024) Versatility of dithiocarbamatesReviewed various applications including enzyme inhibition and agricultural uses, emphasizing their role in sustainable practices.
MDPI Article (2023) Dithiocarbamate propertiesDiscussed the mechanism of action of dithiocarbamates as enzyme inhibitors and their potential use in crop protection strategies.

Mechanism of Action

The mechanism of action of Methyl (2-(1H-indol-3-yl)ethyl)carbamodithioate involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, leading to biological effects. The carbamodithioate group can also participate in redox reactions, contributing to the compound’s activity. The exact molecular pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Methyl (2-(1H-indol-3-yl)ethyl)carbamodithioate and structurally related indole derivatives:

Compound Name Molecular Formula Key Functional Groups Synthetic Pathway Potential Applications Key References
This compound C₁₂H₁₄N₂S₂ Carbamodithioate, indole, ethyl chain Carbamodithioate esterification (assumed) Enzyme inhibition, antimicrobial activity
N-Carbamimidoyl-2-(1H-indol-1-yl)acetamide (Compound 5) C₁₁H₁₁N₃O Acetamide, carbamimidoyl, indole HATU-mediated coupling, Boc deprotection Anticancer, kinase inhibition
2-(6-Methyl-1H-indol-3-yl)acetic Acid (PK03902E-1) C₁₁H₁₁NO₂ Acetic acid, 6-methylindole Alkylation, hydrolysis Anti-inflammatory, R&D applications
Giripladib (PLA-695) C₄₁H₃₆ClF₃N₂O₄S Benzoic acid, trifluoromethyl, sulfonamide Multi-step coupling, sulfonation Pain management, arthritis therapy
3-(2-Benzylamino)ethyl-3-phenylindol-2(3H)-one hydrochloride C₂₃H₂₂ClN₃O Indolone, benzylamine, phenyl Alkylation, salt formation Neurological research (assumed)

Key Comparative Analysis

Functional Groups and Reactivity :

  • The carbamodithioate group in the target compound distinguishes it from analogs like Compound 5 (carbamimidoyl-acetamide) and PK03902E-1 (carboxylic acid). Dithiocarbamates are potent metal chelators and may exhibit stronger nucleophilic reactivity compared to the hydrogen-bonding acetamide or ionic carboxylic acid groups .
  • Giripladib incorporates a sulfonamide and trifluoromethyl group, enhancing its binding affinity to hydrophobic enzyme pockets, whereas the target compound’s smaller size may improve bioavailability .

Synthetic Complexity :

  • The target compound’s synthesis is less complex than Giripladib , which requires multiple coupling and sulfonation steps. Compound 5 and PK03902E-1 are synthesized via straightforward alkylation and hydrolysis, respectively, suggesting scalability for the latter .

Biological Activity :

  • Giripladib is clinically validated for arthritis and pain, leveraging its bulky substituents for target specificity. In contrast, the target compound’s dithiocarbamate group is associated with antifungal and anticancer properties in related molecules, though specific data are lacking here .
  • Compound 5 ’s carbamimidoyl group may mimic natural amidine-containing substrates, making it a candidate for protease or kinase inhibition .

Physicochemical Properties :

  • The carboxylic acid in PK03902E-1 confers high aqueous solubility, while the target compound’s dithiocarbamate and methyl ester likely enhance lipid solubility, favoring membrane penetration .
  • Giripladib ’s molecular weight (745.25 g/mol) and hydrophobicity may limit bioavailability compared to the target compound (MW: 262.38 g/mol) .

Biological Activity

Methyl (2-(1H-indol-3-yl)ethyl)carbamodithioate, also known as brassinin, is a compound of significant interest in biological research due to its diverse pharmacological activities, particularly in cancer therapy and as a potential therapeutic agent against various diseases. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound belongs to the class of dithiocarbamates, which are characterized by their ability to bind metal ions and exhibit various biological activities. The compound is derived from the indole structure, which is known for its presence in many natural products and its role in medicinal chemistry.

Anticancer Activity

Research indicates that brassinin exhibits anticancer properties , particularly against human acute lymphoblastic leukemia cells. Its mechanism involves the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer immunosuppression. By inhibiting IDO, brassinin can enhance immune responses against tumors, making it a potential candidate for cancer immunotherapy .

Table 1: Anticancer Activity of Brassinin

Cancer TypeMechanism of ActionReference
Acute Lymphoblastic LeukemiaIDO inhibition
Breast CancerInduction of apoptosis
Prostate CancerProteasome inhibition

Brassinin's biological activity is attributed to its ability to interact with various cellular pathways:

  • Enzyme Inhibition : Brassinin and its derivatives inhibit enzymes such as catalase, which is involved in cellular oxidative stress responses. This inhibition leads to increased reactive oxygen species (ROS), promoting apoptosis in cancer cells .
  • Metal Binding : The compound demonstrates strong binding affinity for metal ions like Cu(II) and Zn(II), which can enhance its efficacy as an enzyme inhibitor. Dithiocarbamates are known to form complexes with these metals, affecting their biological roles .

Other Biological Activities

Beyond anticancer effects, brassinin has shown promise in other therapeutic areas:

  • Antimicrobial Activity : Studies have reported that dithiocarbamates possess antimicrobial properties against various pathogens, including fungi and bacteria. This broad-spectrum activity makes brassinin a candidate for agricultural applications as well .
  • Treatment of Tuberculosis : Some derivatives have been evaluated for their effectiveness against tuberculosis by inhibiting carbonic anhydrase enzymes essential for the survival of Mycobacterium tuberculosis .

Table 2: Biological Activities of Brassinin

Activity TypeDescriptionReference
AntimicrobialEffective against fungi and bacteria
AntitubercularInhibition of carbonic anhydrase

Case Studies

Several case studies highlight the therapeutic potential of brassinin:

  • Breast Cancer Model : In vitro studies demonstrated that brassinin induced apoptosis in breast cancer cell lines through ROS generation and mitochondrial dysfunction. This suggests a dual role in targeting cancer cells while sparing normal cells .
  • Prostate Cancer Treatment : A comparative study between brassinin derivatives showed that certain metal complexes exhibited enhanced cytotoxicity compared to traditional chemotherapeutics like cisplatin, indicating a promising avenue for further research .

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